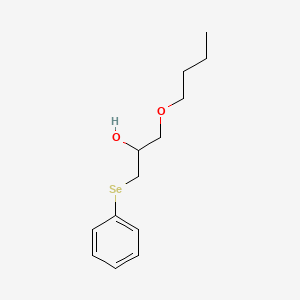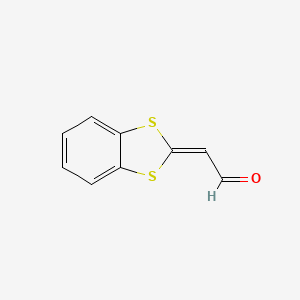
3-(2,3,4,5-Tetrachlorophenyl)benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3,4,5-Tetrachlorophenyl)benzene-1,2-diol is an organic compound that belongs to the class of dihydroxybenzenes, which are aromatic compounds with two hydroxyl groups attached to a benzene ring. This compound is characterized by the presence of four chlorine atoms on the phenyl ring, making it a tetrachlorinated derivative of benzene-1,2-diol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3,4,5-Tetrachlorophenyl)benzene-1,2-diol typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of benzene-1,2-diol (catechol) in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes chlorination of benzene derivatives followed by hydroxylation to introduce the hydroxyl groups. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,3,4,5-Tetrachlorophenyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove chlorine atoms or convert hydroxyl groups to other functional groups.
Substitution: The chlorine atoms can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of tetrachlorobenzoquinone.
Reduction: Formation of partially or fully dechlorinated derivatives.
Substitution: Formation of substituted phenols or thiophenols.
Scientific Research Applications
3-(2,3,4,5-Tetrachlorophenyl)benzene-1,2-diol has various applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,3,4,5-Tetrachlorophenyl)benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, while the chlorine atoms can influence the compound’s lipophilicity and ability to penetrate cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrachlorobenzene: A tetrachlorinated benzene derivative without hydroxyl groups.
1,2-Dihydroxybenzene (Catechol): A dihydroxybenzene without chlorine atoms.
1,2,4,5-Tetrachlorobenzene: Another tetrachlorinated benzene derivative with different chlorine positions.
Uniqueness
3-(2,3,4,5-Tetrachlorophenyl)benzene-1,2-diol is unique due to the combination of tetrachlorination and the presence of hydroxyl groups. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
86374-32-5 |
|---|---|
Molecular Formula |
C12H6Cl4O2 |
Molecular Weight |
324.0 g/mol |
IUPAC Name |
3-(2,3,4,5-tetrachlorophenyl)benzene-1,2-diol |
InChI |
InChI=1S/C12H6Cl4O2/c13-7-4-6(9(14)11(16)10(7)15)5-2-1-3-8(17)12(5)18/h1-4,17-18H |
InChI Key |
NVBFDAHKJGHGDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(NE)-N-[(4-phenylthiadiazol-5-yl)methylidene]hydroxylamine](/img/structure/B14409883.png)
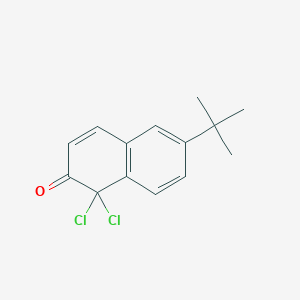
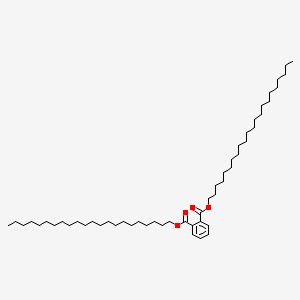
![1,1'-[4,4-Bis(4-methoxyphenyl)buta-1,3-diene-1,1-diyl]dibenzene](/img/structure/B14409900.png)
![2,6-Dimethoxy-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide](/img/structure/B14409910.png)
![(6-Oxobicyclo[2.2.1]heptan-2-yl)methyl acetate](/img/structure/B14409914.png)
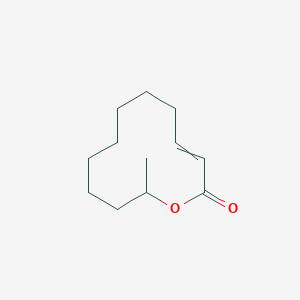

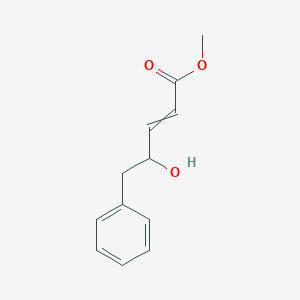
silane](/img/structure/B14409949.png)
